molecular formula C8H8BrNO3 B594439 2-Bromo-6-methyl-4-nitroanisole CAS No. 1345471-89-7

2-Bromo-6-methyl-4-nitroanisole

Cat. No.: B594439
CAS No.: 1345471-89-7
M. Wt: 246.06
InChI Key: UXCQLNKFIBPGRC-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitroanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, featuring bromine, methyl, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitroanisole typically involves multi-step reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring, often using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder in acidic conditions.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Hydrogen gas with a catalyst, or iron powder in acidic conditions.

Major Products:

    Amines: From the reduction of the nitro group.

    Substituted Anisoles: From nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-6-methyl-4-nitroanisole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

    Chemical Biology: It is used in the study of biological systems and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitroanisole depends on its chemical reactivity. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can participate in substitution reactions, allowing the introduction of various functional groups. The methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    2-Bromoanisole: Lacks the nitro and methyl groups, making it less reactive in certain types of reactions.

    4-Bromoanisole: Has the bromine atom in a different position, affecting its reactivity and applications.

    2-Bromo-4-nitroanisole: Similar but lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness: 2-Bromo-6-methyl-4-nitroanisole is unique due to the combination of bromine, nitro, and methyl groups on the aromatic ring. This combination provides a distinct set of chemical properties, making it valuable in specific synthetic applications and research areas.

Properties

IUPAC Name

1-bromo-2-methoxy-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQLNKFIBPGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718321
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-89-7
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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